N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, energetic materials based on a fused-triazole backbone with two C-amino groups as substituents were designed and synthesized . Another study reported the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This technique can be used to determine the crystal structure of a compound, providing insights into its molecular geometry, bond lengths, and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials involved the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound exhibited excellent thermal stability (Td = 305 °C) and a remarkable measured density of 1.91 g cm −3 at 20 °C .Scientific Research Applications
Synthesis and Antiproliferative Activity
Research indicates that derivatives similar to "N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide" have been synthesized for their potential antiproliferative activities. For instance, a study by Ilić et al. (2011) reported on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrating inhibitory effects on the proliferation of endothelial and tumor cells, indicating a potential application in cancer research (Ilić et al., 2011).
Antimicrobial and Antifungal Activities
Furthermore, compounds within this chemical family have shown promising antimicrobial and antifungal properties. A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including triazolo and pyridazin motifs, which were evaluated for their antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research suggests potential applications in developing new antimicrobial agents (Hassan, 2013).
Novel Synthesis Approaches
The chemical structure and synthesis methods of compounds related to "this compound" have been a subject of interest. For example, the study by Abdelhamid et al. (2012) explores the synthesis of various pyrazolo, triazolo, and pyridine derivatives containing the benzofuran moiety, showcasing innovative approaches to constructing these complex molecules (Abdelhamid et al., 2012).
Biological Evaluation
Research has also focused on the biological evaluation of these compounds, including their antitumor and antimicrobial activities. For instance, the work by Riyadh (2011) involved synthesizing N-arylpyrazole-containing enaminones and evaluating their cytotoxic effects against human breast and liver carcinoma cell lines, indicating the potential therapeutic applications of these compounds (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
This compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is crucial for bacterial cell division.
Biochemical Pathways
It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring , the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.
Safety and Hazards
While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. One study found that a similar compound caused a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of next-generation fused ring energetic materials for different applications . The goal is to develop compounds with improved properties such as thermal stability, density, and sensitivity towards external stimuli .
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase .
Cellular Effects
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Molecular Mechanism
Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their excellent thermal stability .
Dosage Effects in Animal Models
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Transport and Distribution
Triazole compounds are known to bind to a variety of enzymes and receptors .
Subcellular Localization
Triazole compounds are known to bind to a variety of enzymes and receptors .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWZOQPPFIIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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